2-Chloro-N-(4-methyl-1H-indazol-6-yl)acetamide
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Overview
Description
2-Chloro-N-(4-methyl-1H-indazol-6-yl)acetamide is a chemical compound that belongs to the class of indazole derivatives Indazole is a bicyclic compound consisting of a benzene ring fused to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(4-methyl-1H-indazol-6-yl)acetamide typically involves the reaction of 4-methyl-1H-indazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(4-methyl-1H-indazol-6-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution: Formation of new derivatives with different functional groups.
Oxidation: Formation of oxidized products such as carboxylic acids or ketones.
Reduction: Formation of reduced products such as alcohols or amines.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
2-Chloro-N-(4-methyl-1H-indazol-6-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.
Chemical Biology: It is used in the development of chemical probes to study biological pathways and mechanisms.
Industrial Applications: The compound can be used in the synthesis of agrochemicals and other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(4-methyl-1H-indazol-6-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects .
Comparison with Similar Compounds
Similar Compounds
1H-Indazole-3-carboxamide: Another indazole derivative with similar structural features.
2-(1H-Indazol-1-yl)acetamide: A compound with a similar acetamide group but different substitution pattern.
4-Methyl-1H-indazole: The parent compound used in the synthesis of 2-Chloro-N-(4-methyl-1H-indazol-6-yl)acetamide.
Uniqueness
This compound is unique due to the presence of the chloroacetamide group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for the development of new therapeutic agents and chemical probes .
Properties
IUPAC Name |
2-chloro-N-(4-methyl-1H-indazol-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O/c1-6-2-7(13-10(15)4-11)3-9-8(6)5-12-14-9/h2-3,5H,4H2,1H3,(H,12,14)(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXILXGFNAGRWJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C=NN2)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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